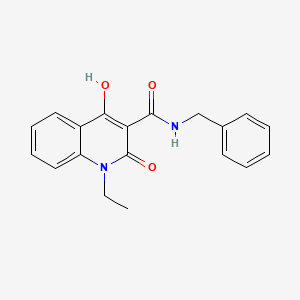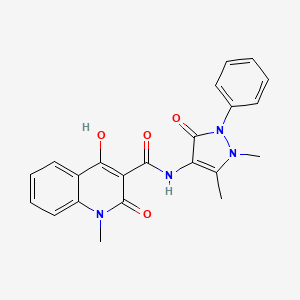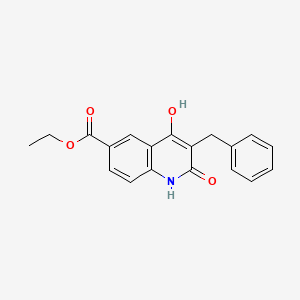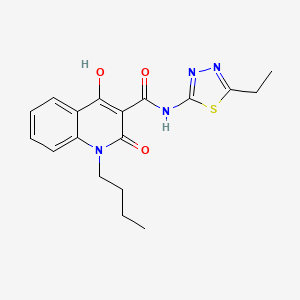
4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide, also known as GW 501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity among athletes and bodybuilders due to its ability to enhance endurance and fat burning.
Mécanisme D'action
4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway. PPARδ is a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to an increase in mitochondrial biogenesis, fatty acid oxidation, and glucose uptake, which results in an improvement in energy metabolism. It also leads to a reduction in inflammation and oxidative stress, which results in a reduction in the risk of cardiovascular diseases and cancer.
Biochemical and Physiological Effects:
4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516 has been shown to have several biochemical and physiological effects. It has been shown to increase endurance, improve fat burning, and enhance muscle growth. It has also been shown to improve insulin sensitivity, reduce inflammation, and protect against oxidative stress. However, it has been associated with some adverse effects such as liver toxicity, increased risk of cancer, and hormonal imbalances.
Avantages Et Limitations Des Expériences En Laboratoire
4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516 has several advantages and limitations for lab experiments. Its advantages include its ability to improve energy metabolism, reduce inflammation, and protect against oxidative stress. Its limitations include its potential adverse effects, its high cost, and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several future directions for the research on 4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516. Some of these include:
1. Investigating the potential therapeutic applications of 4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516 in metabolic disorders, cardiovascular diseases, and cancer.
2. Developing safer and more effective analogs of 4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516 that have fewer adverse effects and better efficacy.
3. Studying the long-term effects of 4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516 on various physiological systems and the risk of developing chronic diseases.
4. Investigating the molecular mechanisms underlying the adverse effects of 4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516 and developing strategies to mitigate them.
5. Studying the effects of 4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516 in combination with other drugs or therapies for synergistic effects.
Conclusion:
In conclusion, 4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields. It works by activating the PPARδ pathway, which leads to an improvement in energy metabolism, a reduction in inflammation and oxidative stress, and a reduction in the risk of cardiovascular diseases and cancer. However, it has been associated with some adverse effects and limitations for lab experiments. The future directions for research on 4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516 include investigating its potential therapeutic applications, developing safer and more effective analogs, studying its long-term effects, investigating the molecular mechanisms underlying its adverse effects, and studying its effects in combination with other drugs or therapies.
Méthodes De Synthèse
4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516 is synthesized through a multi-step process that involves the reaction of various starting materials. The first step involves the condensation of 3-hydroxybenzaldehyde and pentan-2-one to form 3-hydroxy-1-pentanone. The second step involves the reaction of 3-hydroxy-1-pentanone with ethyl acetoacetate to form 4-hydroxy-3-penten-2-one. The third step involves the reaction of 4-hydroxy-3-penten-2-one with hydroxylamine hydrochloride to form 4-hydroxy-3-penten-2-one oxime. The final step involves the reaction of 4-hydroxy-3-penten-2-one oxime with 2-chloro-N-(4-methoxybenzyl)acetamide to form 4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516.
Applications De Recherche Scientifique
4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide 501516 has been extensively studied for its potential therapeutic applications in various fields such as metabolic disorders, cardiovascular diseases, and cancer. In metabolic disorders, it has been shown to improve insulin sensitivity, glucose uptake, and lipid metabolism. In cardiovascular diseases, it has been shown to reduce inflammation, oxidative stress, and atherosclerosis. In cancer, it has been shown to inhibit tumor growth and metastasis.
Propriétés
IUPAC Name |
4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-2-3-6-12-23-17-11-5-4-10-16(17)19(25)18(21(23)27)20(26)22-14-8-7-9-15(24)13-14/h4-5,7-11,13,24-25H,2-3,6,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVSTCZJFPWHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1-pentylquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914192.png)
![N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914203.png)


![ethyl {2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}(oxo)acetate](/img/structure/B5914235.png)
![4-hydroxy-7-(3-methoxyphenyl)-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914241.png)
![4-hydroxy-7-(4-methoxyphenyl)-9-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914244.png)


![9-(1-adamantyl)-7-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5914259.png)